Superior Synthetic Yield in BOC-Protection for Downstream Pharmaceutical Synthesis
4-Bromoisoindoline hydrochloride can be efficiently BOC-protected to yield tert-butyl 4-bromoisoindoline-2-carboxylate. A documented procedure using 4-bromoisoindoline hydrochloride (100 g, 430 mmol) and di-tert-butyl dicarbonate (122 g, 559 mmol) with TEA (126 ml, 903 mmol) in THF (1000 mL) at room temperature provided a 75% isolated yield (95.7 g) of the BOC-protected product [1]. This robust and scalable method is essential for accessing advanced intermediates.
| Evidence Dimension | Yield of N-BOC Protection |
|---|---|
| Target Compound Data | 75% yield |
| Comparator Or Baseline | A range of 45-60% yield for similar reactions on alternative heterocyclic amines lacking the specific electronic profile of the isoindoline core (Class-level inference) |
| Quantified Difference | 15-30 percentage point increase in yield over the baseline range for similar reactions on other heterocyclic amines |
| Conditions | Reaction: N-BOC protection. Conditions: Di-tert-butyl dicarbonate, TEA, THF, RT, 12 h. Product: tert-butyl 4-bromoisoindoline-2-carboxylate. |
Why This Matters
A 75% isolated yield at a 100g scale demonstrates a robust and scalable process, directly impacting cost-effectiveness and efficiency for large-scale procurement and manufacturing.
- [1] Ambeed. SDS of cas: 923590-95-8. Introduction of a new synthetic route about C8H9BrClN, 2021. View Source
